molecular formula C9H6ClNO2 B14823167 5-Chloro-2-(1,3-oxazol-2-YL)phenol

5-Chloro-2-(1,3-oxazol-2-YL)phenol

Cat. No.: B14823167
M. Wt: 195.60 g/mol
InChI Key: CWLBMMJJCWHGKY-UHFFFAOYSA-N
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Description

5-Chloro-2-(1,3-oxazol-2-YL)phenol is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a phenol group at the 2nd position of the oxazole ring. Oxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1,3-oxazol-2-YL)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with glyoxylic acid or its derivatives to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(1,3-oxazol-2-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-(1,3-oxazol-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1,3-oxazol-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Oxazol-2-YL)phenol: Lacks the chlorine atom at the 5th position.

    5-Bromo-2-(1,3-oxazol-2-YL)phenol: Contains a bromine atom instead of chlorine.

    2-(1,3-Oxazol-2-YL)-4-nitrophenol: Contains a nitro group at the 4th position

Uniqueness

5-Chloro-2-(1,3-oxazol-2-YL)phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds .

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-2-(1,3-oxazol-2-yl)phenol

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7(8(12)5-6)9-11-3-4-13-9/h1-5,12H

InChI Key

CWLBMMJJCWHGKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C2=NC=CO2

Origin of Product

United States

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